molecular formula C7H6BClN2O2 B8119263 (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid

(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid

Cat. No.: B8119263
M. Wt: 196.40 g/mol
InChI Key: DMADCIDVDNHXTI-UHFFFAOYSA-N
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Description

(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid is a boronic acid derivative featuring a chloro-substituted imidazo[1,2-a]pyridine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, imidazo[1,2-a]pyridine, undergoes halogenation to introduce the chloro group at the 3-position.

  • Borylation: The chloro-substituted imidazo[1,2-a]pyridine is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and base (e.g., potassium carbonate).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction: The compound can be oxidized to form the corresponding imidazo[1,2-a]pyridine oxide or reduced to yield the corresponding boronic acid derivatives.

  • Substitution Reactions: The chloro group can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., potassium carbonate), and solvents (e.g., toluene or water).

  • Oxidation: Oxidizing agents (e.g., hydrogen peroxide or m-CPBA), solvents (e.g., dichloromethane).

  • Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Oxidized or Reduced Derivatives: Depending on the oxidation or reduction conditions applied.

Scientific Research Applications

(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid has found applications in various scientific research areas:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid can be compared with other similar boronic acid derivatives, such as:

  • 2-Chloropyridine-3-boronic acid: Similar in structure but lacking the imidazo[1,2-a]pyridine moiety.

  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidinyl group instead of the chloro group.

Uniqueness: The presence of the imidazo[1,2-a]pyridine moiety in this compound provides unique chemical and biological properties that distinguish it from other boronic acid derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science.

Properties

IUPAC Name

(3-chloroimidazo[1,2-a]pyridin-8-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMADCIDVDNHXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN2C1=NC=C2Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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